1-Isobutyl-1H-benzimidazole-2-thiol
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Overview
Description
1-Isobutyl-1H-benzimidazole-2-thiol is a heterocyclic compound with the molecular formula C11H14N2S It is characterized by the presence of a benzimidazole ring substituted with an isobutyl group and a thiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-1H-benzimidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with isobutyl isothiocyanate, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms or the thiol group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Isobutyl-1H-benzimidazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Isobutyl-1H-benzimidazole-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The benzimidazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes. These interactions make it a valuable compound for studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
- 1-Methyl-1H-benzimidazole-2-thiol
- 1-Phenyl-1H-benzimidazole-2-thiol
- 1-Ethyl-1H-benzimidazole-2-thiol
Comparison: 1-Isobutyl-1H-benzimidazole-2-thiol is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties compared to other similar compoundsFor example, the isobutyl group may enhance its lipophilicity, affecting its interaction with biological membranes and proteins .
Biological Activity
1-Isobutyl-1H-benzimidazole-2-thiol is a sulfur-containing organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzimidazole ring, an isobutyl side chain, and a thiol group at the 2-position, which contribute to its unique chemical properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H14N2S
- Molecular Weight : 218.31 g/mol
- Structure : The benzimidazole ring system is fused with an imidazole and contains a thiol (-SH) group, enhancing its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that benzimidazole derivatives, including this compound, possess significant antimicrobial properties against various pathogens. For example, derivatives have demonstrated activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from <1 µg/mL to 250 µg/mL depending on structural modifications .
- Antioxidant Properties : The thiol group in the compound plays a crucial role in its ability to scavenge free radicals, which is essential for its antioxidant capacity. Computational studies suggest that it can effectively interact with reactive species, indicating potential therapeutic effects against oxidative stress-related diseases.
- Antitumor Activity : Research has highlighted the potential of benzimidazole derivatives as antitumor agents. The mechanism involves targeting specific proteins involved in cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their ability to inhibit essential enzymes in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of key enzymes involved in bacterial cell division and cancer cell metabolism.
- Reactive Species Interaction : The thiol group allows the compound to interact with various reactive species, enhancing its antioxidant capabilities.
- Targeting Biomolecular Pathways : The structural features of the compound enable it to bind effectively to biomolecular targets, disrupting critical pathways in pathogens and cancer cells.
Comparative Analysis of Related Compounds
To understand the unique biological profile of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Description | Unique Features |
---|---|---|
1H-Benzimidazole-2-thiol | Thiol group at position 2 without alkyl substitution | Simpler structure; less lipophilic |
2-Mercapto-benzimidazole | Similar thiol functionality but lacks alkyl side chains | More hydrophilic; different solubility profile |
Lansoprazole (benzimidazole derivative) | Varying substituents on the benzimidazole core | Established pharmaceutical use; specific targets |
The presence of the isobutyl side chain in this compound enhances its lipophilicity and overall biological activity compared to simpler benzimidazoles.
Case Studies and Research Findings
Several studies have explored the biological activity of similar benzimidazole derivatives:
- Antimicrobial Efficacy : A study evaluated various benzimidazole derivatives for their antibacterial activity against E. coli and S. aureus, revealing MIC values significantly lower than conventional antibiotics .
- Antioxidant Studies : Computational models have demonstrated the favorable reactivity of thiol-containing benzimidazoles with free radicals, suggesting their potential as therapeutic agents in oxidative stress conditions.
- Cancer Cell Line Testing : In vitro studies reported that certain benzimidazole derivatives exhibited micromolar activity against multiple cancer cell lines, indicating their potential as anticancer agents .
Properties
IUPAC Name |
3-(2-methylpropyl)-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)14/h3-6,8H,7H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEPCYZELSULEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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